molecular formula C22H28N4O4S B2524360 Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate CAS No. 869342-98-3

Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate

Cat. No. B2524360
CAS RN: 869342-98-3
M. Wt: 444.55
InChI Key: LAAOEHWWDROFND-UHFFFAOYSA-N
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Description

Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C22H28N4O4S and its molecular weight is 444.55. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Drug Development

The synthesis of 3,4-dihydropyrimidinones (DHPMs) , including LaSOM® 293, has been a focus in medicinal chemistry. DHPMs exhibit diverse pharmacological effects, and their structural variations allow for the development of novel drugs. Monastrol, a DHPM, acts as a kinesin-5 inhibitor, disrupting the separation of genetic material during mitosis. Inhibition of this enzyme leads to cell cycle arrest and apoptosis .

Antimicrobial Activity

LaSOM® 293’s unique structure, incorporating a triazole ring, may contribute to its antimicrobial properties. Researchers have explored its potential as an antibacterial or antifungal agent. Investigating its activity against specific pathogens could yield valuable insights .

Anti-inflammatory Effects

Given the presence of the thiazole moiety, LaSOM® 293 might exhibit anti-inflammatory properties. Researchers could explore its impact on inflammatory pathways, potentially identifying novel therapeutic targets .

Neuroprotective Potential

The phenyl-triazole group in LaSOM® 293 suggests possible interactions with neuronal receptors. Investigating its neuroprotective effects or its ability to modulate neurotransmitter systems could be worthwhile .

Metabolic Disorders

LaSOM® 293’s tetrahydropyrimidine core resembles certain bioactive compounds. Researchers could explore its potential in managing metabolic disorders such as diabetes or obesity. Its impact on glucose metabolism or lipid homeostasis warrants investigation .

Chemical Biology and Enzyme Inhibition

LaSOM® 293’s synthesis via the Biginelli reaction and Huisgen 1,3-dipolar cycloaddition highlights its utility in chemical biology. Researchers could use it as a probe to study enzyme function or inhibition. Understanding its interactions with specific enzymes may reveal new therapeutic avenues .

properties

IUPAC Name

ethyl 1-[(4-ethoxyphenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S/c1-4-29-17-10-8-15(9-11-17)18(19-20(27)26-22(31-19)23-14(3)24-26)25-12-6-7-16(13-25)21(28)30-5-2/h8-11,16,18,27H,4-7,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAOEHWWDROFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCCC(C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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